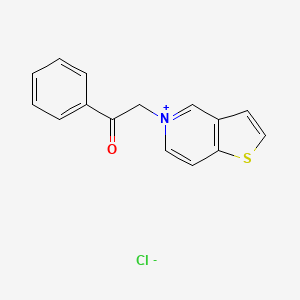

5-Phenacylthieno(3,2-c)pyridinium chloride

Description

Classification and Structural Context of Thieno[3,2-c]pyridinium Salts

5-Phenacylthieno(3,2-c)pyridinium chloride belongs to the class of thienopyridinium salts. ontosight.ai Structurally, these compounds are defined by a thieno[3,2-c]pyridine (B143518) core, which consists of a thiophene (B33073) ring fused to a pyridine (B92270) ring. ontosight.aiontosight.aiontosight.ai The nitrogen atom in the pyridine ring is quaternized, meaning it is bonded to four carbon atoms and carries a positive charge. This quaternary ammonium (B1175870) nature is a defining feature of the class. ontosight.ai The positive charge is balanced by a negative counterion, which in this specific case is chloride.

The nomenclature "thieno[3,2-c]pyridine" specifies the fusion pattern of the two heterocyclic rings. Substituents can be attached at various positions on this core structure. In the case of this compound, the phenacyl group is attached to the nitrogen atom at the 5-position of the thienopyridine ring system. ontosight.ai This specific substitution pattern is crucial to the molecule's chemical identity and reactivity.

| Feature | Description | Reference |

|---|---|---|

| Core Structure | Fused heterocyclic system comprising a thiophene and a pyridine ring. | ontosight.aiontosight.aiontosight.ai |

| Classification | Quaternary ammonium salts. | ontosight.ai |

| Key Atom | A positively charged, quaternized nitrogen atom in the pyridine ring. | ontosight.ai |

| Counterion | An anion (e.g., chloride, bromide) that balances the positive charge. | ontosight.aiontosight.ai |

| Isomerism | Six possible isomeric structures for the core thienopyridine scaffold. | igi-global.comresearchgate.net |

Rationale for Academic Investigation of this compound

The academic pursuit of this compound and its analogs is driven by the potential to harness the combined properties of the thienopyridine scaffold and the quaternary pyridinium (B92312) salt structure for various applications. Research into related compounds, such as those with different phenacyl substituents or different counterions, has highlighted several areas of scientific interest. ontosight.aiontosight.aiontosight.ai

The primary rationales for its investigation include:

Medicinal Chemistry: The thienopyridine core is a well-established pharmacophore. igi-global.comresearchgate.net By synthesizing new derivatives like this compound, researchers aim to discover novel compounds with potential antimicrobial, antiviral, or anticancer activities. ontosight.ai

Chemical Synthesis: These salts can serve as versatile precursors or intermediates in the synthesis of more complex molecules. The thienopyridinium ring system offers multiple sites for further chemical modification. ontosight.ai

Materials Science: Certain thienopyridine derivatives have been used to create highly efficient phosphorescent organic light-emitting diodes (OLEDs).

Biological Probes: The inherent properties of some thienopyridinium salts, such as fluorescence, make them candidates for development as probes to label and track biomolecules within cellular systems. ontosight.ai

The systematic investigation of compounds like this compound allows scientists to understand how structural modifications influence biological activity and chemical properties, paving the way for the design of new functional molecules.

| Area of Investigation | Rationale and Potential Application | Reference |

|---|---|---|

| Therapeutic Agents | Exploration of antimicrobial, antiviral, and anticancer properties based on the thienopyridine scaffold's known bioactivity. | ontosight.ai |

| Synthetic Intermediates | Use as building blocks for the construction of more complex organic molecules. | ontosight.ai |

| Biological Probes | Development of fluorescent labels for tracking and studying biomolecules and cellular processes. | ontosight.ai |

| Antimicrobial Agents | The quaternary ammonium structure can interact with and disrupt bacterial cell membranes. | ontosight.ai |

Structure

3D Structure of Parent

Properties

CAS No. |

64955-45-9 |

|---|---|

Molecular Formula |

C15H12ClNOS |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

1-phenyl-2-thieno[3,2-c]pyridin-5-ium-5-ylethanone;chloride |

InChI |

InChI=1S/C15H12NOS.ClH/c17-14(12-4-2-1-3-5-12)11-16-8-6-15-13(10-16)7-9-18-15;/h1-10H,11H2;1H/q+1;/p-1 |

InChI Key |

TZDJIQPAOYGOTB-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

53885-65-7 (bromide) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

06-14C 5-phenacylthieno(3,2-c)pyridinium bromide 5-phenacylthieno(3,2-c)pyridinium chloride CH 200 CH-200 |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Pertaining to 5 Phenacylthieno 3,2 C Pyridinium Chloride Synthesis and Transformations

Detailed Reaction Pathways for Thiophene (B33073) and Pyridine (B92270) Ring Formation

The construction of the thieno(3,2-c)pyridine core, a key structural motif, can be achieved through various synthetic strategies. One notable method involves the formation of the pyridine ring onto a pre-existing thiophene scaffold. A patented process describes the cyclization of an N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide. google.com This intramolecular cyclization is typically facilitated by a strong mineral acid, which catalyzes the ring closure to form the fused pyridine ring. google.com

The mechanism of this acid-catalyzed cyclization likely proceeds through several key steps. Initially, the acid protonates one of the oxygen atoms of the acetal (B89532) group, making it a good leaving group (an alcohol). The departure of the alcohol generates an oxonium ion, which is in equilibrium with a reactive aldehyde. The nitrogen atom of the sulfonamide can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the transient aldehyde. This is followed by a series of proton transfers and the elimination of water to form an iminium ion. A subsequent intramolecular electrophilic aromatic substitution onto the electron-rich thiophene ring at the C-2 position, driven by the electrophilicity of the iminium ion, leads to the formation of a six-membered ring intermediate. Finally, deprotonation and aromatization yield the thieno(3,2-c)pyridine skeleton.

While the aforementioned cyclization represents an electrophilic attack on the thiophene ring, the synthesis of substituted pyridines, in general, can involve nucleophilic substitution reactions. In the context of building the pyridine ring, a nucleophilic attack by a nitrogen-containing species on a suitable electrophilic carbon is a common strategy. The reactivity of pyridine and its derivatives in nucleophilic substitutions is a well-studied area. For instance, the direct C-H arylation at the C2 and C3 positions of the thiophene ring in thieno-pyridines has been achieved, demonstrating the possibility of nucleophilic-like functionalization under specific catalytic conditions. mdpi.com

Base-promoted reactions are also pivotal in the synthesis of heterocyclic systems. Bases can act as catalysts by deprotonating a carbon or nitrogen atom, thereby generating a more potent nucleophile for subsequent cyclization steps. For example, in the Dieckmann cyclization, a strong base is used to generate an enolate from a diester, which then undergoes an intramolecular cyclization. youtube.com While not directly applied to the synthesis of 5-phenacylthieno(3,2-c)pyridinium chloride in the available literature, such base-catalyzed intramolecular condensations are a fundamental strategy in heterocycle synthesis. youtube.com

Tautomerization, the interconversion of constitutional isomers, is another critical aspect, particularly in the synthesis of dihydropyridine (B1217469) intermediates which are subsequently oxidized to the aromatic pyridine ring. wikipedia.org The Hantzsch dihydropyridine synthesis, a classic method for pyridine formation, involves the formation of an enamine intermediate which exists in tautomeric equilibrium. wikipedia.orgnih.govyoutube.com This enamine then participates in a cyclization reaction. wikipedia.orgnih.govyoutube.com Computational studies on Hantzsch-type reactions have highlighted the importance of amine intermediate tautomerism as a transition state in the reaction progress. nih.gov The stability of different tautomers can significantly influence the reaction pathway and the final product distribution. nih.gov

Mechanisms of Pyridinium (B92312) Nitrogen Quaternization

The final step in the synthesis of this compound is the quaternization of the nitrogen atom of the thieno(3,2-c)pyridine ring with a phenacyl halide, typically phenacyl chloride or bromide. This reaction is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. The lone pair of electrons on the pyridine nitrogen atom acts as the nucleophile, attacking the electrophilic carbon atom of the phenacyl halide that is bonded to the halogen.

The reactivity of α-haloketones, such as phenacyl chloride, is enhanced due to the presence of the adjacent carbonyl group. nih.gov The carbonyl group's electron-withdrawing inductive effect increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack. nih.gov The reaction proceeds via a transition state where the nitrogen-carbon bond is forming concurrently with the carbon-halogen bond breaking. The chloride ion is displaced as the leaving group, resulting in the formation of the pyridinium salt. The general mechanism for the quaternization of N-heterocyclic compounds with α-haloketones is well-established. nih.gov

Understanding Selectivity and Regiochemistry in Reaction Mechanisms

Selectivity is a crucial consideration in the synthesis of complex molecules. In the context of this compound, regioselectivity comes into play during the cyclization step to form the thieno(3,2-c)pyridine core and potentially during the quaternization of the nitrogen atom if other nucleophilic sites were present.

During the acid-catalyzed intramolecular cyclization of the N-(3-thienyl)methyl substituted precursor, the electrophilic attack occurs specifically at the C-2 position of the thiophene ring. This regioselectivity is dictated by the electronic properties of the thiophene ring, where the C-2 and C-5 positions are generally more activated towards electrophilic substitution than the C-3 and C-4 positions due to better stabilization of the sigma-complex intermediate.

Regarding the quaternization of the thieno(3,2-c)pyridine, the nitrogen atom of the pyridine ring is the most nucleophilic site in the molecule, ensuring that the alkylation with phenacyl chloride occurs selectively at this position. The sulfur atom in the thiophene ring is significantly less nucleophilic and does not compete in this reaction.

Investigations into Intermediates and Transition States

Computational methods, such as Density Functional Theory (DFT), have been employed to study the reaction mechanisms of similar heterocyclic formations, like the Hantzsch pyridine synthesis. nih.gov Such studies can provide valuable information about the energy landscape of the reaction, including the relative energies of intermediates, transition states, and products. For instance, DFT calculations have been used to predict the rotational energy landscape around the exocyclic C-N bond in certain N-substituted pyridinium salts, offering insights into their conformational stability. mdpi.com

Spectroscopic techniques can also be used to identify and characterize reaction intermediates. In some cases, intermediates in the synthesis of thienopyrimidine derivatives were identified by their IR and mass spectral data, even when they were insoluble in common NMR solvents. mdpi.com The study of analogous reactions suggests that the formation of the thieno(3,2-c)pyridine ring likely proceeds through a dihydropyridine-like intermediate, which then aromatizes to the final product. Similarly, the quaternization reaction proceeds through a well-defined SN2 transition state.

Advanced Derivatization and Functionalization Strategies for 5 Phenacylthieno 3,2 C Pyridinium Chloride

Directed Functionalization of the Phenacyl Substituent

The phenacyl group serves as a versatile handle for introducing molecular diversity. Both the aromatic phenyl ring and the adjacent carbonyl group are amenable to a wide range of chemical modifications.

Modification of the Phenyl Ring (e.g., electrophilic aromatic substitution, cross-coupling)

The phenyl ring of the phenacyl moiety can be functionalized through classic electrophilic aromatic substitution (EAS) or modern cross-coupling methodologies.

Electrophilic Aromatic Substitution: The acyl group is a meta-director and deactivates the phenyl ring towards electrophilic attack. organicchemistrytutor.comyoutube.com Consequently, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will require forcing conditions and will predominantly yield meta-substituted products. uci.edulibretexts.orglibretexts.org For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to place a nitro group at the 3-position of the phenyl ring.

Cross-Coupling Reactions: To achieve substitution at the ortho- and para-positions, or to introduce a wider variety of substituents, a strategy involving palladium-catalyzed cross-coupling reactions is highly effective. wikipedia.orgmt.com This approach first requires the introduction of a halide (e.g., Br or I) or a triflate group onto the phenyl ring, which can then participate in reactions like the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org For example, a pre-functionalized 4-bromophenacyl derivative could be coupled with various aryl or alkyl boronic acids to generate biaryl or alkyl-aryl structures, respectively.

Table 1: Potential Functionalization Reactions of the Phenacyl Phenyl Ring

| Reaction Type | Reagents & Conditions | Expected Product | Key Feature |

|---|---|---|---|

| Nitration (EAS) | HNO₃, H₂SO₄ | Meta-nitro substituted derivative | Introduces a versatile nitro group for further chemistry (e.g., reduction to amine). |

| Bromination (EAS) | Br₂, FeBr₃ | Meta-bromo substituted derivative | Installs a halogen handle for subsequent cross-coupling reactions. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl derivative | Forms a new C-C bond, linking a new aryl group to the phenacyl moiety. |

Reactions at the Carbonyl Group (e.g., reduction, addition)

The carbonyl group is a prime site for transformations that alter the electronic and steric profile of the phenacyl linker.

Reduction: The ketone can be readily reduced to a secondary alcohol using hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this transformation, converting the carbonyl to a hydroxyl group without affecting the thienopyridinium core. google.comchemguide.co.uklibretexts.org This introduces a new chiral center and a hydrogen-bond donor.

Nucleophilic Addition: The electrophilic carbon of the carbonyl is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents (RMgX). researchgate.netlibretexts.orgpressbooks.pub Reaction with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol, introducing a new alkyl or aryl substituent directly onto the carbon backbone. masterorganicchemistry.comlibretexts.org

Table 2: Representative Reactions at the Phenacyl Carbonyl Group

| Reaction Type | Reagents & Conditions | Product Functional Group | Structural Impact |

|---|---|---|---|

| Reduction | 1. NaBH₄, Methanol 2. H₃O⁺ workup | Secondary Alcohol (-CH(OH)-) | Introduces a hydroxyl group and a chiral center. |

| Grignard Reaction | 1. CH₃MgBr, dry Ether 2. H₃O⁺ workup | Tertiary Alcohol (-C(OH)(CH₃)-) | Forms a new C-C bond and a tertiary alcohol. |

| Wittig Reaction | Ph₃P=CH₂, THF | Alkene (-C(=CH₂)-) | Converts the carbonyl to a terminal double bond. |

Chemical Modifications of the Thieno[3,2-c]pyridine (B143518) Ring System

The fused heterocyclic core presents unique challenges and opportunities for derivatization due to its distinct electronic properties.

Ring-Opening and Re-closure Reactions (if applicable)

The aromatic and fused nature of the thieno[3,2-c]pyridinium system imparts significant stability, making ring-opening reactions challenging under standard conditions. However, highly activated pyridinium (B92312) salts are known to undergo ring-opening upon treatment with certain nucleophiles, a process known as the Zincke reaction. acs.orgresearchgate.net It is conceivable that under specific conditions, such as with potent nucleophiles or catalysis, the pyridinium portion of the ring could be opened. rsc.org For example, treatment of an activated pyridinium salt with secondary amines can lead to ring-opened dienal products. acs.org Subsequent intramolecular reactions could potentially lead to the formation of novel heterocyclic systems, although this remains a speculative and underexplored strategy for this specific scaffold. nih.gov

Site-Selective Derivatization of the Thiophene (B33073) and Pyridine (B92270) Rings

The two rings of the thieno[3,2-c]pyridine core exhibit different reactivities. The thiophene ring is relatively electron-rich, while the pyridinium ring is highly electron-deficient.

Thiophene Ring: The thiophene moiety is susceptible to electrophilic substitution, with a preference for the C2 and C3 positions. abertay.ac.ukrsc.org The precise location of substitution would depend on the reaction conditions and the directing influence of the fused pyridinium ring.

Pyridine Ring: The positively charged nitrogen deactivates the pyridine ring towards electrophilic attack, which would require very harsh conditions and would likely occur at the C3-position. quora.comquora.com Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, which are ortho and para to the cationic nitrogen. rsc.orgnih.govuoanbar.edu.iqstackexchange.com If a suitable leaving group (e.g., a halogen) were present at one of these positions, it could be displaced by various nucleophiles.

Modern C–H functionalization techniques offer a more direct route for derivatization, potentially bypassing the need for pre-functionalized substrates. researchgate.netnsf.govnih.gov Palladium-catalyzed C-H arylation, for instance, could enable the site-selective introduction of aryl groups onto specific positions of the heterocyclic core, guided by the inherent electronic properties of the ring system or by using specialized directing groups. beilstein-journals.orgresearchgate.net

Synthesis of Conjugates and Hybrid Molecules Incorporating the 5-Phenacylthieno(3,2-c)pyridinium Core

The derivatization strategies outlined above provide functional handles that can be used to link the 5-phenacylthieno(3,2-c)pyridinium core to other molecules, creating conjugates and hybrid structures. researchgate.netnews-medical.net Molecular hybridization is a powerful strategy in medicinal chemistry to combine two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity. nih.govmdpi.comrsc.org

For example, a derivative functionalized with a carboxylic acid (via oxidation of a primary alcohol introduced on the phenacyl ring) could be coupled to an amine-containing biomolecule or drug using standard amide bond-forming reagents (e.g., EDC, HOBt). Similarly, an amino group introduced via reduction of a nitro group on the phenyl ring could be used for conjugation. nih.gov

These approaches could be used to create:

Drug-Drug Conjugates: Linking the thienopyridinium scaffold to another known therapeutic agent to create a hybrid with a dual mode of action.

Bioconjugates: Attaching the molecule to peptides, antibodies, or other biological macromolecules for targeted delivery or diagnostic applications. nih.gov

Hybrid Scaffolds: Fusing or linking the thienopyridinium core with other heterocyclic systems known for their biological relevance, such as thiazoles or quinolones, to explore new chemical space. mdpi.com

The synthesis of such conjugates relies on the robust and selective functionalization of the parent 5-phenacylthieno(3,2-c)pyridinium chloride molecule, transforming it into a versatile building block for advanced molecular architectures. pharmtech.comrsc.orgnih.govresearchgate.net

Strategies for Modulating Charge Distribution and Counter-Ion Exchange

The modulation of charge distribution and the exchange of counter-ions are critical strategies in the advanced derivatization and functionalization of this compound. These modifications can significantly influence the compound's physicochemical properties, including its solubility, stability, and interactions with biological targets or materials. The inherent positive charge on the pyridinium nitrogen atom makes this moiety a focal point for such modifications.

Modulating Charge Distribution

The electronic landscape of the 5-Phenacylthieno(3,2-c)pyridinium cation can be strategically altered by introducing various substituents onto the thienopyridine core or the phenacyl group. The electron-donating or electron-withdrawing nature of these substituents can lead to a redistribution of electron density across the molecule.

Substituent Effects on the Thienopyridine Ring:

The introduction of substituents on the thienopyridine ring system can have a profound impact on the delocalization of the positive charge. Electron-donating groups (EDGs), such as alkyl or alkoxy moieties, can increase the electron density on the heterocyclic system, thereby stabilizing the positive charge through inductive and resonance effects. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will further delocalize the positive charge, potentially enhancing the electrophilicity of certain positions on the ring.

Substituent Effects on the Phenacyl Group:

Modifications to the phenyl ring of the phenacyl substituent offer another avenue for tuning the electronic properties of the parent compound. Substituents at the para-position of the phenyl ring are particularly effective in exerting electronic influence through resonance. An electron-donating group will increase electron density on the carbonyl oxygen, which can, in turn, influence the adjacent pyridinium ring. In contrast, an electron-withdrawing group will have the opposite effect.

The following table summarizes the expected qualitative effects of different substituents on the charge distribution of the 5-Phenacylthieno(3,2-c)pyridinium cation based on general principles of organic chemistry.

| Substituent Position | Substituent Type | Expected Effect on Charge Distribution |

| Thienopyridine Ring | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increased electron density on the ring, stabilization of the positive charge. |

| Thienopyridine Ring | Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decreased electron density on the ring, enhanced delocalization of the positive charge. |

| Phenacyl Phenyl Ring (para) | Electron-Donating Group (e.g., -OH, -NH₂) | Increased electron density on the phenacyl moiety, potential for through-bond electronic communication influencing the pyridinium charge. |

| Phenacyl Phenyl Ring (para) | Electron-Withdrawing Group (e.g., -CF₃, -SO₂R) | Decreased electron density on the phenacyl moiety, influencing the overall electronic character of the cation. |

These modifications to the charge distribution can be experimentally verified and quantified using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy, as well as computational methods such as Density Functional Theory (DFT).

Counter-Ion Exchange

The chloride counter-ion in this compound can be replaced by a variety of other anions through a process known as anion metathesis or ion exchange. This exchange can dramatically alter the compound's physical properties, such as its melting point, solubility in different solvents, and crystal packing.

Common Strategies for Counter-Ion Exchange:

Precipitation: A common method involves dissolving the initial pyridinium salt in a suitable solvent and adding a salt of the desired counter-ion that will form an insoluble precipitate with the original counter-ion. For instance, treating an aqueous solution of the chloride salt with silver nitrate (B79036) would precipitate silver chloride, leaving the pyridinium nitrate in solution.

Ion-Exchange Chromatography: This is a powerful technique for systematically exchanging counter-ions. The pyridinium salt is passed through a column packed with an ion-exchange resin that has been pre-loaded with the desired counter-ion. As the compound moves through the column, the original counter-ions are exchanged for the new ones. This method is versatile and can be used for a wide range of anions.

Direct Acid-Base Reaction: In some cases, the free base form of the thieno(3,2-c)pyridine can be prepared and subsequently reacted with a desired acid to form the corresponding pyridinium salt with the new counter-ion.

The choice of counter-ion can have a significant impact on the properties of the resulting salt. For example, replacing chloride with a larger, more lipophilic anion like hexafluorophosphate (B91526) (PF₆⁻) or bis(trifluoromethanesulfonyl)imide (TFSI⁻) can increase the solubility of the salt in organic solvents.

The following table illustrates the potential impact of different counter-ions on the properties of 5-Phenacylthieno(3,2-c)pyridinium salts.

| Original Counter-Ion | New Counter-Ion | Exchange Method | Expected Change in Properties |

| Chloride (Cl⁻) | Bromide (Br⁻) | Anion Metathesis | Minor changes in solubility and melting point. |

| Chloride (Cl⁻) | Nitrate (NO₃⁻) | Precipitation with AgNO₃ | Increased water solubility may be observed. |

| Chloride (Cl⁻) | Hexafluorophosphate (PF₆⁻) | Ion-Exchange Chromatography | Increased solubility in less polar organic solvents; may become more hydrophobic. |

| Chloride (Cl⁻) | Acetate (CH₃COO⁻) | Ion-Exchange Chromatography | Potential for altered biological interactions and solubility in protic solvents. |

| Chloride (Cl⁻) | Tetrafluoroborate (BF₄⁻) | Anion Metathesis | Similar to PF₆⁻, increased solubility in organic media. |

The successful exchange of the counter-ion is typically confirmed by analytical techniques such as NMR spectroscopy (where shifts in the proton signals of the cation can be observed), infrared (IR) spectroscopy (to identify characteristic vibrations of the new anion), and elemental analysis.

State of the Art Spectroscopic and Advanced Analytical Methodologies for Characterization of 5 Phenacylthieno 3,2 C Pyridinium Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule with the complexity of 5-Phenacylthieno(3,2-c)pyridinium chloride, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required for complete spectral assignment.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thienopyridinium core, the phenacyl substituent, and the methylene (B1212753) bridge. The protons on the pyridinium (B92312) ring are anticipated to be significantly deshielded and appear at downfield chemical shifts due to the electron-withdrawing effect of the quaternary nitrogen atom. psu.edu Similarly, the protons of the thiophene (B33073) ring and the phenyl group will resonate in the aromatic region. The methylene protons adjacent to the positively charged nitrogen and the carbonyl group would also exhibit a characteristic downfield shift.

The ¹³C NMR spectrum will complement the proton data, with the carbons of the pyridinium ring appearing at lower field values compared to a neutral pyridine (B92270) ring. nih.gov The carbonyl carbon of the phenacyl group is expected to be a key diagnostic signal in the spectrum.

Multi-dimensional NMR for Complex Structural Assignments

To definitively assign all proton and carbon signals, multi-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, allowing for the identification of adjacent protons within the thienopyridine ring system and the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of carbons that have attached protons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for identifying connectivity between atoms separated by two or three bonds. It would be instrumental in confirming the placement of the phenacyl group on the pyridinium nitrogen by showing correlations from the methylene protons to carbons within both the pyridinium ring and the carbonyl group. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Key HMBC Correlations |

| Pyridinium Protons (α to N) | 9.0 - 9.5 | 145 - 150 | Downfield shift due to positive charge on Nitrogen. psu.edu |

| Pyridinium Protons (β, γ to N) | 8.0 - 8.8 | 125 - 140 | Influenced by ring electronics and fusion. |

| Thiophene Protons | 7.5 - 8.2 | 120 - 135 | Typical aromatic region for thieno-fused systems. |

| Phenacyl Phenyl Protons (ortho, meta, para) | 7.4 - 8.0 | 128 - 135 | Standard aromatic chemical shifts. |

| Methylene Protons (-CH₂-) | 5.5 - 6.0 | 60 - 65 | Deshielded by adjacent N⁺ and C=O. Correlates to pyridinium and carbonyl carbons. |

| Carbonyl Carbon (C=O) | - | 190 - 195 | Characteristic chemical shift for a ketone. Correlates to methylene and phenyl protons. |

| Quaternary Carbons (ring junctions, etc.) | - | 130 - 155 | Assignments confirmed via HMBC correlations from multiple protons. |

Advanced Techniques for Solution and Solid-State Analysis

While solution-state NMR provides data on the molecule's structure in a specific solvent, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. psu.edu These spectra can reveal the presence of different polymorphs or solvates by showing distinct sets of signals for non-equivalent molecules in the crystal unit cell. Furthermore, advanced ssNMR experiments can probe intermolecular interactions and molecular dynamics within the solid state, providing a comprehensive characterization of the material's properties. acs.orgacs.org

Mass Spectrometry (MS) for Precision Molecular Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization (ESI-MS) and Fragmentation Pathway Analysis

Electrospray ionization is an ideal technique for analyzing pre-charged molecules like pyridinium salts. In positive-ion mode ESI-MS, this compound is expected to produce a prominent signal corresponding to the cation [M-Cl]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise mass of this ion, which can be used to confirm its elemental formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion, providing valuable structural information. Collision-induced dissociation (CID) of the 5-Phenacylthieno(3,2-c)pyridinium cation would likely lead to several characteristic fragmentation pathways. nih.gov The most probable fragmentations would involve the cleavage of the phenacyl side chain.

Key fragmentation pathways may include:

Loss of the benzoyl radical: Cleavage of the bond between the methylene and carbonyl groups to lose a C₆H₅CO• radical.

Loss of the phenacyl radical: Cleavage of the N-CH₂ bond to lose a •CH₂COC₆H₅ radical.

Formation of benzoyl cation: Formation of the stable C₆H₅CO⁺ ion.

Ring fragmentation: Cleavage of the thienopyridine core, although this typically requires higher collision energies. sapub.org

The fixed positive charge on the pyridinium moiety often enhances the ionization efficiency, making it a good candidate for sensitive detection. researchgate.net

Interactive Table: Predicted ESI-MS Fragmentation Data for this compound

| Ion Description | Proposed Structure / Formula | Predicted m/z (for [M-Cl]⁺) | Fragmentation Pathway |

| Cation (Parent Ion) | [C₁₅H₁₂NOS]⁺ | 266.06 | The intact 5-Phenacylthieno(3,2-c)pyridinium cation. |

| Fragment 1 | [C₈H₆NS]⁺ | 148.02 | Loss of phenacyl radical (•CH₂COC₆H₅) from the parent ion. Represents the stable thieno(3,2-c)pyridinium core. |

| Fragment 2 | [C₇H₅O]⁺ | 105.03 | Formation of the benzoyl cation. A very common and stable fragment in molecules containing this moiety. |

| Fragment 3 | [C₆H₅]⁺ | 77.04 | Loss of CO from the benzoyl cation. |

Ion Mobility Spectrometry (IMS) Coupled with MS

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis. researchgate.net In IMS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. tulane.edu This technique can separate the target ion from isomers, isobars, and other impurities that may not be resolved by mass spectrometry alone. researchgate.net The resulting collision cross-section (CCS) value is a characteristic physical property of the ion that depends on its three-dimensional structure in the gas phase. This provides an additional layer of confirmation for the ion's identity and can be used to study its conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular "fingerprint" and are useful for identifying functional groups.

For this compound, the IR spectrum is expected to show strong, characteristic absorption bands. Key features would include:

C=O Stretch: A strong, sharp band around 1680-1700 cm⁻¹ corresponding to the ketone carbonyl group.

Aromatic C=C and C=N Stretches: A series of bands in the 1450-1610 cm⁻¹ region arising from the vibrations of the thieno[3,2-c]pyridine (B143518) and phenyl rings. aps.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed in the 2850-3000 cm⁻¹ range.

C-S Stretch: The thiophene C-S stretching vibration is expected to be a weaker band in the 600-800 cm⁻¹ region.

Out-of-Plane Bending: The 700-900 cm⁻¹ region will contain bands from C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the aromatic rings. scilit.com

Raman spectroscopy provides complementary information. researchgate.net Non-polar bonds and symmetric vibrations, such as the symmetric breathing modes of the aromatic rings, often produce strong Raman signals where IR signals are weak. aps.orgscilit.com Therefore, a combined analysis of both IR and Raman spectra would provide a more complete vibrational characterization of the molecule.

Interactive Table: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Comments |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Vibrations of C-H bonds on the phenyl and thienopyridine rings. |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 3000 | IR, Raman | Symmetric and asymmetric stretching of the methylene group. |

| Carbonyl C=O Stretch | 1680 - 1700 | IR (Strong) | A key diagnostic peak for the phenacyl ketone group. |

| Aromatic Ring C=C and C=N Stretches | 1450 - 1610 | IR, Raman | A complex set of bands characteristic of the fused heterocyclic and phenyl ring systems. aps.org |

| CH₂ Scissoring | 1400 - 1450 | IR | Bending vibration of the methylene group. |

| Aromatic Ring Breathing | 990 - 1010 | Raman (Strong) | Symmetric vibration of the phenyl ring, often strong in Raman and weak in IR. |

| C-H Out-of-Plane Bending | 700 - 900 | IR (Strong) | Provides information on the substitution patterns of the aromatic rings. |

| C-S Stretch | 600 - 800 | IR, Raman (Weak) | Characteristic of the thiophene ring. |

Elucidation of Functional Group Vibrations and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. Each bond and functional group vibrates at a characteristic frequency, and a spectrum of these vibrations creates a unique "molecular fingerprint." For this compound, these techniques can confirm the presence of its key structural components: the thieno(3,2-c)pyridine core, the phenacyl substituent, and the pyridinium cation.

The phenacyl group would be expected to produce a strong, characteristic carbonyl (C=O) stretching vibration. The aromatic rings of the phenacyl and thienopyridine systems will exhibit C-H and C=C stretching and bending vibrations. The fused thienopyridine ring itself will have a complex series of vibrations that are characteristic of this heterocyclic system.

Below is a table of expected vibrational modes for this compound and their anticipated frequency ranges.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Ketone (Phenacyl) | 1680 - 1700 |

| Aromatic C=C Stretch | Phenyl & Thienopyridine rings | 1450 - 1600 |

| Aromatic C-H Stretch | Phenyl & Thienopyridine rings | 3000 - 3100 |

| C-N Stretch | Pyridinium ring | 1300 - 1400 |

| C-S Stretch | Thiophene ring | 600 - 800 |

| Aromatic C-H Out-of-Plane Bending | Phenyl & Thienopyridine rings | 700 - 900 |

Note: The data in this table is representative and based on typical vibrational frequencies for the specified functional groups.

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. This enhancement allows for the detection of analytes at very low concentrations, making it an invaluable tool for trace analysis. For this compound, SERS could be employed to detect minute quantities of the compound in various matrices. The pyridinium moiety, in particular, is known to interact strongly with metal surfaces, which can lead to significant signal enhancement. This technique would be particularly useful in contexts requiring high sensitivity, such as in the analysis of biological samples or in monitoring low-level chemical reactions.

X-ray Diffraction (XRD) for Crystallographic Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration

If a suitable single crystal of this compound can be grown, single-crystal XRD can provide an unambiguous determination of its molecular structure. This technique would confirm the connectivity of the atoms, the planarity of the aromatic systems, and the conformation of the phenacyl side chain relative to the thienopyridine core. It would also reveal details about the packing of the molecules in the crystal, including any intermolecular interactions such as hydrogen bonding or π-stacking. The chloride counter-ion's position relative to the pyridinium cation would also be precisely located.

The following table presents a hypothetical set of crystallographic data for this compound, illustrating the type of information obtained from a single-crystal XRD experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1560 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.45 |

Note: The data in this table is for illustrative purposes and represents typical values for a small organic salt.

Powder X-ray Diffraction for Polymorphism and Solid Forms

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample and is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph will have a unique crystal packing and thus a distinct PXRD pattern. For this compound, PXRD would be essential for quality control to ensure batch-to-batch consistency of the solid form. It can also be used to study solid-state transformations, such as dehydration or phase transitions, under different environmental conditions. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the specific crystalline phase.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are central to assessing the purity of a compound and separating it from any impurities or related isomers.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For a charged species like this compound, a reversed-phase HPLC method would likely be employed. Due to the permanent positive charge on the pyridinium nitrogen, an ion-pairing agent, such as trifluoroacetic acid or heptafluorobutyric acid, may be added to the mobile phase to improve peak shape and retention.

Detection can be achieved using various modalities. A diode-array detector (DAD) or a variable wavelength UV-Vis detector would be suitable, as the aromatic system of the compound is expected to be strongly chromophoric. For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).

The table below outlines a potential set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These HPLC conditions are representative and would require optimization for the specific analysis.

Gas Chromatography (GC) Coupled with Derivatization Strategies

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile organic compounds. However, the direct analysis of this compound by GC presents significant challenges due to its inherent chemical properties. As a quaternary pyridinium salt, the compound is non-volatile and thermally labile, making it incompatible with standard GC analysis which requires analytes to be vaporized without decomposition. american.eduresearchgate.net To overcome these limitations, derivatization strategies are employed to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC separation and detection. jfda-online.comresearchgate.netresearchgate.net

The primary objective of derivatizing this compound is to neutralize its positive charge and cleave the molecule into fragments that are amenable to GC analysis. One potential strategy involves a controlled degradation or cleavage reaction prior to chromatographic separation.

A common approach for the analysis of quaternary ammonium (B1175870) compounds is in-situ pyrolysis GC, where the compound undergoes thermal degradation in the hot GC injector port to form predictable, volatile products. american.edu For a compound like this compound, this could potentially lead to the formation of a tertiary amine that is sufficiently volatile for GC analysis. american.edu

Alternatively, chemical derivatization can be employed. While direct derivatization of the intact pyridinium salt is challenging, strategies could focus on cleaving the phenacyl group or opening the pyridinium ring to produce volatile fragments. For instance, a strong base could potentially cleave the C-N bond, yielding volatile products that could then be analyzed.

Given the complex structure of this compound, a hypothetical two-step derivatization process could be conceptualized. The first step would involve a chemical cleavage of the pyridinium salt, followed by a second derivatization of any polar functional groups on the resulting fragments to enhance their volatility and chromatographic behavior. Common derivatization reactions include silylation, acylation, or alkylation, which target active hydrogens on functional groups like -OH, -NH, and -SH. gcms.czlibretexts.org

The selection of an appropriate derivatization reagent and reaction conditions is crucial for a successful GC analysis. Factors such as reaction efficiency, potential for side reactions, and the stability of the resulting derivatives must be carefully considered. gcms.cznih.gov The derivatized products can then be separated on a suitable GC column and detected, often by mass spectrometry (GC-MS), which provides structural information for identification of the degradation or derivatization products. jfda-online.com

The table below illustrates a hypothetical set of parameters for a GC-MS analysis of derivatized products originating from this compound, based on general principles of derivatization for complex molecules.

| Parameter | Condition | Rationale |

| Derivatization Strategy | Pyrolysis-GC or Chemical Cleavage followed by Silylation | To convert the non-volatile salt into volatile and thermally stable derivatives suitable for GC analysis. american.edulibretexts.org |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for silylation) | A common and effective reagent for derivatizing polar functional groups that may be present on cleaved fragments. sigmaaldrich.com |

| Reaction Conditions | 70°C for 60 minutes (for silylation) | To ensure complete derivatization of the target analytes. sigmaaldrich.com |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of derivatized compounds, providing good separation efficiency. |

| Injector Temperature | 250°C - 280°C | To ensure efficient volatilization of the derivatives without thermal degradation. american.edu |

| Oven Program | Initial 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min | A typical temperature program to separate compounds with a range of boiling points. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic resolution. |

| Detector | Mass Spectrometer (MS) | Provides mass spectral data for the identification and structural elucidation of the derivatized fragments. jfda-online.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching and identification. |

| Mass Range | m/z 50-550 | A typical mass range to capture the molecular ions and fragment ions of the expected derivatives. |

Computational and Theoretical Investigations of 5 Phenacylthieno 3,2 C Pyridinium Chloride

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) has become a popular computational approach for molecular calculations due to its balance of accuracy and efficiency. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

For 5-Phenacylthieno(3,2-c)pyridinium chloride, DFT calculations can elucidate crucial structural parameters of its ground state. By optimizing the geometry, one can obtain precise values for bond lengths, bond angles, and dihedral (torsional) angles. These computed parameters provide a detailed picture of the molecule's shape in a gaseous phase or can be combined with solvent models to predict its structure in solution.

Furthermore, DFT is used to explore the energy landscape, identifying not only the global minimum energy structure but also other stable conformations (local minima) and the transition states that connect them. This information is vital for understanding the molecule's flexibility and the energy barriers to conformational changes.

Table 1: Hypothetical DFT-Calculated Structural Parameters for 5-Phenacylthieno(3,2-c)pyridinium Cation

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | C2 | C3 | - | - | 1.37 Å |

| N5 | C1' | - | - | 1.48 Å | |

| C2' | O1 | - | - | 1.22 Å | |

| Bond Angle | C2 | S1 | C7a | - | 92.5° |

| C4 | N5 | C1' | - | 121.0° | |

| N5 | C1' | C2' | - | 112.5° | |

| Dihedral Angle | C4 | N5 | C1' | C2' | 85.0° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. Conversely, the LUMO energy relates to the electron affinity, showing its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals across the molecule. Typically, the HOMO and LUMO are concentrated over the conjugated π-systems of the aromatic rings. researchgate.net This analysis helps identify the regions most susceptible to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Calculated Chemical Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Measure of molecular reactivity |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecular Modeling and Dynamics Simulations

While quantum calculations excel at describing the electronic properties of single molecules, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of molecules over time, including conformational changes and interactions with their environment.

The 5-Phenacylthieno(3,2-c)pyridinium cation possesses conformational flexibility, primarily around the single bond connecting the phenacyl group to the thienopyridinium core. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule.

By systematically rotating the dihedral angle between the thienopyridinium ring and the phenacyl group and calculating the corresponding energy, a potential energy profile can be generated. This profile reveals the low-energy, stable conformers and the energy barriers (torsional barriers) that must be overcome for the molecule to transition between them. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets.

As an ionic salt, the properties of this compound are significantly influenced by its environment, particularly in solution. Molecular dynamics (MD) simulations can model these interactions explicitly. aip.orgresearchgate.net In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the movements of all atoms are calculated over time based on classical mechanics.

These simulations provide insights into:

Solvation Shell Structure: How solvent molecules arrange around the cation and the chloride anion.

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the compound and protic solvents.

Dynamic Behavior: The rotational and translational motion of the solute within the solvent.

Alternatively, implicit solvation models (continuum models) can be used in quantum chemical calculations to approximate the effect of the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less expensive than explicit simulations and is effective for calculating how the solvent alters the molecule's geometry, electronic properties, and conformational energies.

In Silico Prediction of Spectroscopic Signatures

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. mdpi.com

Quantum chemical methods like DFT can calculate various spectroscopic properties:

NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental spectra helps in the assignment of signals to specific atoms.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies and their corresponding intensities allows for the generation of a theoretical IR spectrum. This can be compared with experimental spectra to identify characteristic functional group vibrations.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. This allows for the prediction of the absorption maxima (λmax) and helps explain the molecule's color and photophysical properties.

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| ¹H NMR | Chemical Shift (δ) of H-2 | 8.15 ppm | 8.12 ppm |

| Chemical Shift (δ) of H-3 | 7.90 ppm | 7.88 ppm | |

| ¹³C NMR | Chemical Shift (δ) of C=O | 195.0 ppm | 194.5 ppm |

| IR Spectroscopy | C=O Stretch (ν) | 1690 cm⁻¹ | 1685 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | 255 nm | 258 nm |

Computational NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in the structural elucidation of novel compounds. By employing quantum mechanical calculations, typically based on Density Functional Theory (DFT), it is possible to estimate the chemical shifts of various nuclei, such as ¹H and ¹³C, providing valuable insights that complement experimental data. These predictions can aid in the assignment of complex spectra, confirmation of proposed structures, and understanding of electronic and conformational effects.

For the thieno(3,2-c)pyridine core, which is the foundational structure of this compound, computational studies on derivatives can provide an understanding of the expected chemical shifts. For instance, a study on thieno[3,2-c]pyridine-4-carbonitrile (B3359554) reported its ¹³C NMR chemical shifts in CDCl₃. researchgate.net While the phenacyl and pyridinium (B92312) chloride moieties would significantly alter the electronic environment and thus the chemical shifts, the data for a related core structure serves as a useful reference point.

Below is a table illustrating the kind of data that can be obtained from such computational studies, showcasing the reported ¹³C NMR chemical shifts for thieno[3,2-c]pyridine-4-carbonitrile. researchgate.net

| Carbon Atom | Experimental ¹³C Chemical Shift (δ, ppm) |

|---|---|

| C-7a | 148.1 |

| C-2b | 143.2 |

Theoretical Vibrational Frequencies

Theoretical calculations of vibrational frequencies, typically performed using methods like DFT, are instrumental in the interpretation of infrared (IR) and Raman spectra. These calculations can predict the frequencies of fundamental vibrational modes, such as stretching, bending, and torsional motions of atoms within a molecule. By comparing the calculated vibrational spectrum with the experimental one, researchers can make detailed assignments of the observed absorption bands to specific molecular motions.

While no specific theoretical vibrational frequency data has been published for this compound, studies on related pyridine (B92270) derivatives can illustrate the approach. For example, the vibrational wavenumbers for pyridine-2,6-dicarbonyl dichloride have been calculated using DFT methods (B3LYP/6-311+G(d,p)). elixirpublishers.com These calculations provide insights into the characteristic vibrations of the pyridine ring and its substituents. The C-H, C-N, and C-C stretching and bending vibrations are typically identified and assigned. elixirpublishers.com

The following table presents a selection of theoretically computed vibrational frequencies for pyridine-2,6-dicarbonyl dichloride, demonstrating the type of information that can be generated. elixirpublishers.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 3100-3000 | C-H stretching |

| ν(C=O) | 1781, 1745 | Carbonyl stretching |

| ν(C=N) | 1600-1500 | C=N ring stretching |

| β(C-H) | 1282, 1208, 1120 | C-H in-plane bending |

| γ(C-H) | 1002, 970, 871 | C-H out-of-plane bending |

Structure-Based Computational Design and Virtual Screening Approaches

Structure-based computational design and virtual screening are pivotal techniques in modern drug discovery. These approaches utilize the three-dimensional structure of a biological target, such as an enzyme or receptor, to identify or design molecules that can bind to it with high affinity and selectivity. The thieno[3,2-c]pyridine (B143518) scaffold and its isomers, like thieno[2,3-c]pyridine (B153571), have been explored as pharmacophores in the design of various bioactive compounds.

For instance, derivatives of thieno[2,3-c]pyridine have been investigated as potential anticancer agents through the inhibition of heat shock protein 90 (Hsp90). nih.govmdpi.com In such studies, molecular docking simulations are employed to predict the binding mode and affinity of the designed compounds within the ATP-binding pocket of Hsp90. mdpi.com These in silico evaluations help in prioritizing compounds for synthesis and biological testing. nih.govmdpi.com

Similarly, tetrahydrothieno[3,2-c]pyridine derivatives have been designed and synthesized as potent antagonists of the smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. rsc.org A "scaffold hopping" strategy can be used in the design of novel derivatives, followed by evaluation of their inhibitory activity. rsc.org

Virtual screening campaigns can also be conducted to identify novel inhibitors from large compound libraries. Thieno[2,3-b]pyridine derivatives, for example, were identified through virtual screening as targeting phosphoinositide-specific phospholipase C. nih.gov These computational approaches accelerate the discovery of new lead compounds for various therapeutic targets.

Exploration of 5 Phenacylthieno 3,2 C Pyridinium Chloride in Medicinal Chemistry Research Pre Clinical and Mechanistic Focus

Identification of Molecular Targets and Binding Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For 5-Phenacylthieno(3,2-c)pyridinium chloride, research efforts are directed at identifying these targets and characterizing the nature of the binding interactions. The unique structure, which combines a thieno(3,2-c)pyridinium ring system with a 5-phenacyl substituent, is a key determinant of its biological properties. ontosight.ai

Enzymatic Inhibition and Activation Studies (e.g., Cholinesterase activity)

While specific enzymatic inhibition data for this compound is not extensively detailed in publicly available literature, the broader class of thienopyridine derivatives has been investigated for such activities. Compounds with similar heterocyclic cores are often explored as potential enzyme inhibitors. ontosight.ai The investigation into the effects of this compound on enzymes like cholinesterases would be a logical step in elucidating its mechanism of action, given the importance of cholinesterase inhibitors in therapeutics. Such studies would typically involve kinetic analyses to determine the type and potency of inhibition.

Receptor Ligand Binding and Modulation

The potential for this compound to act as a receptor ligand is an area of active investigation. The compound's structural features, including its aromatic rings and cationic charge, could facilitate interactions with various receptor binding pockets. The phenacyl group, in particular, could engage in specific interactions, such as hydrogen bonding or pi-stacking, which are crucial for molecular recognition and biological response. Further research is necessary to identify specific receptors that this compound may bind to and to understand how it modulates their function.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Development

Understanding the relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is fundamental to medicinal chemistry. For this compound, these studies are crucial for optimizing its potential as a lead compound.

Elucidating Key Structural Features for Biological Activity

The core thieno(3,2-c)pyridinium scaffold is a primary determinant of the compound's biological profile. The fusion of a thiophene (B33073) and a pyridine (B92270) ring creates a unique electronic and steric environment. ontosight.ai The phenacyl substituent at the 5-position is another critical feature that influences its interactions with biological targets. ontosight.ai SAR studies would involve synthesizing and testing analogues of this compound with modifications to this substituent to probe the importance of the carbonyl group and the phenyl ring for activity.

| Structural Feature | Potential Contribution to Biological Activity |

| Thieno(3,2-c)pyridinium Core | Provides a rigid scaffold and specific electronic properties. |

| 5-Phenacyl Substituent | Influences binding affinity and selectivity through various non-covalent interactions. |

| Chloride Counterion | Affects solubility and overall physicochemical properties. ontosight.ai |

Modulating Lipophilicity, Aqueous Solubility, and Metabolic Stability through Chemical Design

| Property | Potential Chemical Design Strategy |

| Lipophilicity | Modification of the phenacyl group (e.g., adding substituents to the phenyl ring). |

| Aqueous Solubility | Introduction of polar functional groups or salt formation. |

| Metabolic Stability | Blocking potential sites of metabolism through chemical modification. |

Design Principles for Novel Thienopyridinium-Based Lead Compounds

The thieno(3,2-c)pyridinium scaffold serves as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. ontosight.ai The design of novel lead compounds based on this scaffold involves several key principles. These include leveraging the structural and electronic features of the thienopyridine core to achieve desired biological activity and optimizing the substituents to enhance potency, selectivity, and drug-like properties. The insights gained from SAR and SPR studies on compounds like this compound are invaluable in guiding these design efforts.

Ligand Efficiency and Druggability Assessment in Early Discovery

In the initial phases of drug discovery, the concepts of ligand efficiency (LE) and druggability are paramount in prioritizing lead candidates. Ligand efficiency is a metric used to evaluate the binding energy of a compound to its target protein, normalized by its size (typically the number of heavy atoms). nih.gov It provides an assessment of how efficiently a molecule binds and is a valuable tool for optimizing fragments into lead compounds. For a molecule like this compound, a hypothetical analysis of its ligand efficiency would consider the contributions of its distinct structural components: the thieno(3,2-c)pyridinium core and the phenacyl substituent.

The thieno(3,2-c)pyridine scaffold itself presents a rigid, planar structure with a delocalized π-electron system, which can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. The presence of the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring offers opportunities for hydrogen bonding and other specific interactions. researchgate.net The permanent positive charge on the pyridinium (B92312) nitrogen can form strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's binding pocket, potentially contributing significantly to the binding affinity.

The druggability of a biological target is its potential to be modulated by a small molecule drug. The assessment of a target's druggability for a ligand such as this compound would involve identifying binding pockets that can accommodate the charged heterocyclic core and the appended phenacyl group. The presence of a deep, well-defined pocket with a combination of hydrophobic and charged residues would be considered favorable.

A theoretical breakdown of the ligand efficiency parameters for this compound is presented in the interactive table below, based on general principles of medicinal chemistry.

| Molecular Fragment | Potential Interactions | Estimated Contribution to Ligand Efficiency |

| Thieno(3,2-c)pyridinium Core | π-π stacking, hydrophobic interactions, hydrogen bonding (S and N atoms), ionic interactions (quaternary nitrogen) | High |

| Phenacyl Group | Hydrophobic interactions (phenyl ring), hydrogen bonding (carbonyl oxygen), potential for further functionalization | Moderate to High |

| Overall Molecule | Combination of the above, potential for synergistic binding | Potentially High |

This table represents a qualitative assessment based on structural features and is not derived from experimental data.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular scaffolds with similar biological activity to a known active compound. niper.gov.inrsc.org This approach is valuable for generating new intellectual property, improving pharmacokinetic profiles, and overcoming synthetic challenges. For the 5-Phenacylthieno(3,2-c)pyridinium scaffold, several scaffold hopping strategies could be envisioned to explore new chemical space while retaining key pharmacophoric features.

One approach would be to replace the thieno(3,2-c)pyridine core with other fused heterocyclic systems that maintain a similar spatial arrangement of key interaction points, particularly the quaternary nitrogen. Examples could include furo[3,2-c]pyridines, pyrrolo[3,2-c]pyridines, or imidazo[1,2-a]pyridines. rsc.orgnih.gov Each of these alternative scaffolds would offer a different electronic distribution and hydrogen bonding capacity, potentially leading to altered selectivity and potency.

Bioisosteric replacement is another critical tool in drug design, involving the substitution of one atom or group of atoms for another with similar physical or chemical properties to enhance a desired biological or physical property without making significant changes to the chemical structure. cambridgemedchemconsulting.com In the context of this compound, the phenacyl group presents a prime target for bioisosteric modification. The phenyl ring, for instance, could be replaced with other aromatic or heteroaromatic rings to modulate properties like solubility, metabolic stability, and target interactions. nih.gov

The following interactive table outlines potential scaffold hops and bioisosteric replacements for this compound.

| Original Moiety | Potential Scaffold Hop / Bioisostere | Rationale |

| Thieno(3,2-c)pyridinium | Furo[3,2-c]pyridinium | Altered electronics, similar shape |

| Pyrrolo[3,2-c]pyridinium | Introduction of a hydrogen bond donor | |

| Imidazo[1,2-a]pyridinium | Different charge distribution and vector for substitution | |

| Phenacyl (Phenyl ring) | Pyridyl, Pyrimidyl | Increase metabolic stability, introduce hydrogen bond acceptors nih.gov |

| Cyclohexyl | Increase sp3 character, improve solubility | |

| Ferrocenyl | Introduce novel organometallic pharmacophore researchgate.net | |

| Phenacyl (Carbonyl group) | Sulfone, Sulfoximine | Altered geometry and hydrogen bonding capacity |

| Oxime, Hydrazone | Introduce different linker properties |

This table provides hypothetical examples for lead optimization based on established medicinal chemistry principles.

In Vitro Biological Screening Methodologies

High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target. nih.gov For a charged molecule like this compound, certain HTS methodologies would be particularly suitable. Given its potential as a kinase inhibitor or an antimicrobial agent, fluorescence-based and luminescence-based assays are often employed.

For instance, if the compound is being screened for kinase inhibition, a common HTS format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by a kinase, and a decrease in the FRET signal would indicate inhibition of the kinase by the test compound. The charged nature of the pyridinium salt would need to be considered in assay development to avoid non-specific interactions with assay components.

As quaternary ammonium (B1175870) compounds are known for their antimicrobial properties, HTS assays to assess antibacterial or antifungal activity would involve monitoring microbial growth in the presence of the compound. This can be done by measuring optical density (turbidity) or by using viability dyes that fluoresce upon entering cells with compromised membranes.

Cell-Based Assays for Mechanistic Investigations

Following initial hit identification from HTS, cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant context and for elucidating its mechanism of action. fishersci.eu For this compound, a variety of cell-based assays could be employed depending on the therapeutic area of interest.

If anticancer activity is being investigated, initial assays would include cytotoxicity assays, such as the MTT or CellTiter-Glo® assays, across a panel of cancer cell lines to determine the compound's potency and selectivity. fishersci.eunih.gov To delve into the mechanism, further assays could investigate the compound's effect on the cell cycle (e.g., via propidium (B1200493) iodide staining and flow cytometry), apoptosis (e.g., via Annexin V/PI staining), or specific signaling pathways (e.g., via Western blotting for key protein markers). nih.gov

For potential neuropharmacological applications, cell-based assays using neuronal cell lines or primary neurons could be used to assess effects on receptor signaling, ion channel function, or neurotransmitter uptake. The permanent positive charge of the compound might limit its ability to cross the blood-brain barrier, a factor that would be important to consider in the interpretation of in vitro data.

The following table summarizes potential cell-based assays for mechanistic studies.

| Assay Type | Purpose | Example Endpoint Measured |

| Cytotoxicity Assay | Determine cell viability and potency | IC50 value |

| Cell Cycle Analysis | Investigate effects on cell proliferation | Percentage of cells in G1, S, G2/M phases |

| Apoptosis Assay | Determine if the compound induces programmed cell death | Annexin V and propidium iodide staining |

| Western Blotting | Investigate effects on specific protein expression or phosphorylation | Levels of key signaling proteins |

| Receptor Binding Assay | Determine affinity for specific receptors | Radioligand displacement |

| Ion Channel Assay | Investigate effects on ion channel function | Changes in membrane potential or ion flux |

This table provides a selection of relevant assays and is not exhaustive.

Future Directions and Emerging Research Frontiers for 5 Phenacylthieno 3,2 C Pyridinium Chloride

Development of Chemoenzymatic and Biocatalytic Synthetic Pathways

The synthesis of complex molecules like 5-Phenacylthieno(3,2-c)pyridinium chloride traditionally relies on multi-step chemical reactions. ontosight.ai However, the future of its synthesis is likely to be shaped by the principles of green chemistry, with a significant focus on chemoenzymatic and biocatalytic methods. These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform specific chemical transformations with high selectivity and under mild conditions. sci-hub.sekcl.ac.uknih.gov

The advantages of biocatalysis include enhanced stereo-, regio-, and chemoselectivity, which can simplify complex synthetic routes and reduce the need for protecting groups and harsh reagents. nih.gov For the synthesis of the thieno(3,2-c)pyridine core and the introduction of the phenacyl substituent, enzymes such as transaminases, ketoreductases, and oxidases could be employed. For instance, a chemoenzymatic approach could involve the enzymatic resolution of a key intermediate to yield a specific enantiomer, a process that is often challenging to achieve through traditional chemical methods. chemrxiv.org

The integration of enzymatic steps with conventional chemical reactions in a one-pot or sequential manner can lead to more efficient and sustainable synthetic processes. researchgate.net This strategy has been successfully applied to the synthesis of various heterocyclic compounds and holds significant promise for the future production of this compound and its derivatives. proquest.com

| Potential Enzymatic Reaction | Enzyme Class | Application in Synthesis of this compound |

| Asymmetric reduction of a ketone precursor | Ketoreductase | Stereoselective synthesis of chiral analogues. |

| Regioselective amination | Transaminase | Efficient introduction of amino groups for further functionalization. |

| C-H activation/functionalization | P450 monooxygenase | Direct and selective modification of the thienopyridine core. |

| Hydrolysis of ester or amide precursors | Lipase/Amidase | Mild deprotection or final step transformations. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

| AI/ML Application | Potential Impact on this compound |

| De novo drug design | Generation of novel thienopyridinium derivatives with optimized properties. |

| Retrosynthesis prediction | Identification of more efficient and cost-effective synthetic pathways. |

| Reaction condition optimization | Increased yields and purity of the final compound. |

| Property prediction (ADMET) | Early-stage assessment of drug-likeness and potential liabilities. |

Advanced Materials Science Applications of Pyridinium (B92312) and Thienopyridinium Salts